molecular formula C11H23NO5Si B12552108 N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine CAS No. 142177-48-8

N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B12552108
CAS No.: 142177-48-8
M. Wt: 277.39 g/mol
InChI Key: LAAFVTYACINHSM-UHFFFAOYSA-N
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Description

N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine is a versatile organosilane compound. It is characterized by the presence of an ethenyl group, an oxirane ring, and a trimethoxysilyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of an amine with an epoxide and a silane compound. One common method involves the reaction of N-ethenyl-N-[(oxiran-2-yl)methoxy]amine with 3-(trimethoxysilyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor vessel, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the trimethoxysilyl group.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of various substituted silanes.

Scientific Research Applications

N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine has numerous applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of polymers and composites.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with various substrates. The oxirane ring can open and react with nucleophiles, while the trimethoxysilyl group can form strong bonds with surfaces, enhancing adhesion and stability. The ethenyl group provides additional reactivity, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine is unique due to the combination of its functional groups. The presence of the ethenyl group, oxirane ring, and trimethoxysilyl group provides a versatile reactivity profile, making it suitable for a wide range of applications. This combination is not commonly found in other similar compounds, giving it distinct advantages in various fields.

Properties

CAS No.

142177-48-8

Molecular Formula

C11H23NO5Si

Molecular Weight

277.39 g/mol

IUPAC Name

N-ethenyl-N-(oxiran-2-ylmethoxy)-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C11H23NO5Si/c1-5-12(17-10-11-9-16-11)7-6-8-18(13-2,14-3)15-4/h5,11H,1,6-10H2,2-4H3

InChI Key

LAAFVTYACINHSM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(C=C)OCC1CO1)(OC)OC

Origin of Product

United States

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